

Head-to-Head Clinical Studies: Migalastat vs. Agalsidase Alfa/Beta in Fabry Disease

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Compound of Interest

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This guide provides a comprehensive comparison of migalastat, an oral pharmacological chaperone, with agalsidase alfa and agalsidase beta, the standard enzyme replacement therapies (ERTs) for Fabry disease. The core of this comparison is built upon data from head-to-head clinical trials, primarily the pivotal Phase 3 ATTRACT (AT1001-012) study, offering researchers, scientists, and drug development professionals a detailed overview of their comparative efficacy and safety.

Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the α -galactosidase A (α -Gal A) enzyme, leading to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues.^{[1][2]} This accumulation drives the progressive renal, cardiac, and cerebrovascular complications of the disease.^[3] Treatment strategies aim to either replace the deficient enzyme with a recombinant form (agalsidase alfa or beta) or, in the case of migalastat, to stabilize and enhance the function of the patient's own residual, amenable mutant α -Gal A.^{[1][4]}

Comparative Efficacy and Safety: The ATTRACT Study

The ATTRACT study was a Phase 3, randomized, open-label, active-controlled trial designed to evaluate the efficacy and safety of switching from ERT (agalsidase alfa or beta) to oral migalastat in patients with Fabry disease who have amenable GLA mutations.^{[1][5][6]}

Renal Function

The co-primary endpoints of the ATTRACT study were the annualized changes in estimated Glomerular Filtration Rate (eGFR) and measured GFR (mGFR). The results demonstrated that migalastat had a comparable effect to ERT on preserving renal function over 18 months.[\[1\]](#)[\[5\]](#)

Table 1: Comparison of Annualized Change in Renal Function (18-Month Data from ATTRACT Study)

Parameter	Migalastat (Switched from ERT)	ERT (Continued)
Annualized Mean Change in eGFR (CKD-EPI)	-0.4 mL/min/1.73 m ²	-1.0 mL/min/1.73 m ²
Annualized Mean Change in mGFR (iohexol)	Met criteria for comparability with ERT	Met criteria for comparability with migalastat
Mean Change in 24-hour Urine Protein from Baseline	49.2 mg	194.5 mg

Source: Hughes et al., 2017.[\[4\]](#)[\[5\]](#)

Long-term data from the open-label extension of the ATTRACT study showed that eGFR remained stable in patients treated with migalastat for up to 30 months.[\[7\]](#)[\[8\]](#)[\[9\]](#) An integrated analysis of phase 3 trials and their extensions reported that migalastat-treated patients maintained generally stable renal function for up to 8.6 years.[\[3\]](#)[\[10\]](#)

Cardiac Outcomes

A key secondary endpoint was the change in left ventricular mass index (LVMI), a measure of cardiac hypertrophy, which is a common and serious complication of Fabry disease.

Table 2: Comparison of Cardiac Outcomes (18-Month Data from ATTRACT Study)

Parameter	Migalastat (Switched from ERT)	ERT (Continued)
Mean Change in LVMI from Baseline	-6.6 g/m ² (statistically significant decrease)	-2.0 g/m ² (not a significant change)
Patients with Left Ventricular Hypertrophy (LVH) at Baseline	Showed the largest decreases in LVMI	No significant change observed

Source: Hughes et al., 2017.[1][5]

The significant reduction in LVMI observed in the migalastat group suggests a potential advantage in reversing or halting the progression of Fabry-related cardiomyopathy.[5] This effect was sustained in the long-term, with LVMI decreasing from baseline at month 30 in patients with baseline left ventricular hypertrophy who were continuously treated with migalastat.[7][8]

Composite Clinical Events

The ATTRACT study also assessed a composite clinical outcome of renal, cardiac, or cerebrovascular events.

Table 3: Composite Clinical Events (18-Month Data from ATTRACT Study)

Outcome	Migalastat (Switched from ERT)	ERT (Continued)
Percentage of Patients Experiencing an Event	29%	44%

Source: Hughes et al., 2017.[1][5]

While not statistically significant, the lower incidence of composite clinical events in the migalastat group is a noteworthy finding.[5]

Biomarkers

Plasma globotriaosylsphingosine (lyso-Gb3) is a key biomarker for Fabry disease. In patients who switched from ERT to migalastat, plasma lyso-Gb3 levels remained low and stable throughout the 18-month study period.[1][5]

Patient-Reported Outcomes and Safety

Patient-reported outcomes, including scores on the SF-36v2 and the Brief Pain Inventory, were comparable between the migalastat and ERT groups, indicating no negative impact on quality of life after switching to oral therapy.[5]

Migalastat was generally safe and well-tolerated.[1][5] The frequency of treatment-emergent adverse events was similar between the migalastat and ERT groups (94% and 95%, respectively).[5] The most common adverse events in the migalastat group were nasopharyngitis and headache, with comparable frequencies in the ERT group.[5] Notably, serious adverse events were less common in the migalastat group (19%) compared to the ERT group (33%).[5]

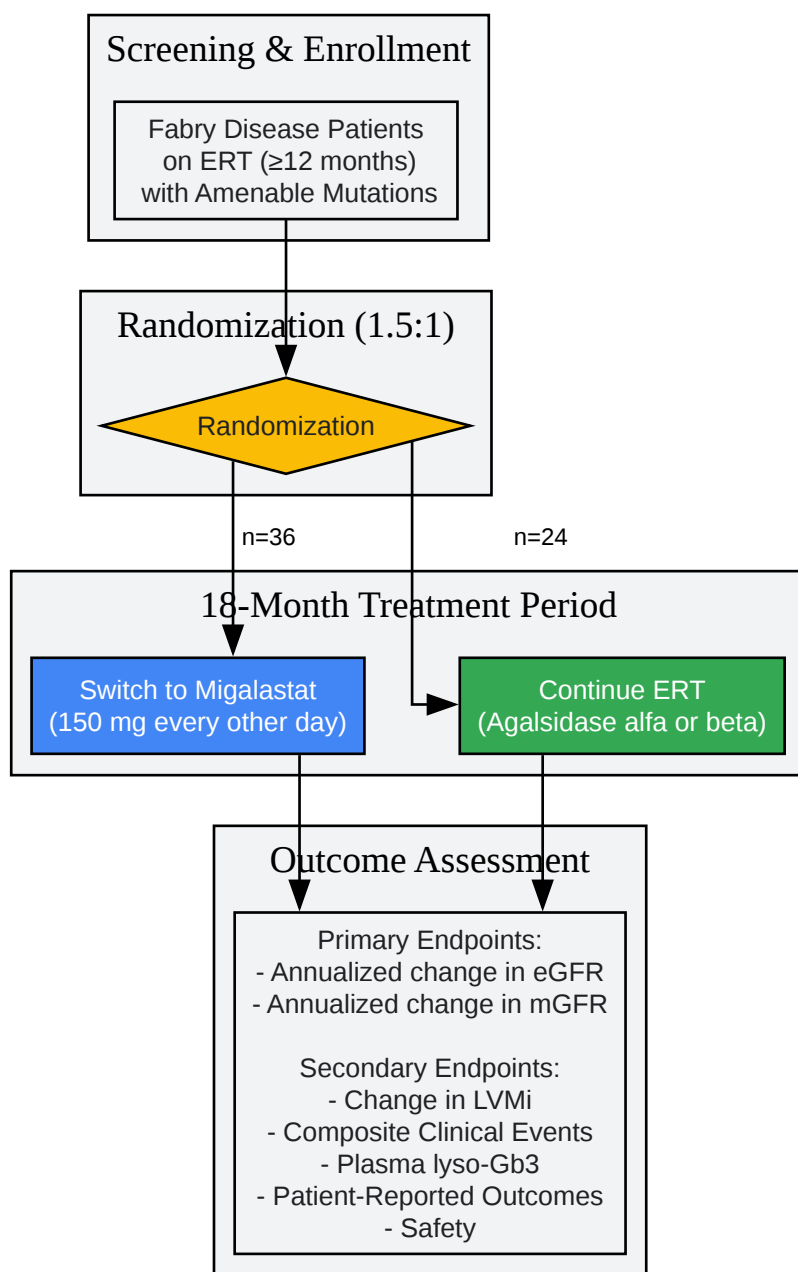
Experimental Protocols

ATTRACT Study Design

The ATTRACT study (NCT01218659) was a Phase 3, multicenter, randomized, open-label, active-controlled study.[6]

- **Participants:** 60 adult patients (56% female) with a confirmed diagnosis of Fabry disease and an amenable GLA mutation, who had been receiving ERT (agalsidase alfa or beta) for at least 12 months.[5]
- **Randomization:** Patients were randomized in a 1.5:1 ratio to either switch to oral migalastat (150 mg every other day) or continue their ERT (agalsidase alfa 0.2 mg/kg or agalsidase beta 1.0 mg/kg every two weeks) for 18 months.[5][9]
- **Primary Endpoints:** The co-primary endpoints were the mean annualized changes in estimated glomerular filtration rate (eGFR_{CKD-EPI}) and measured GFR (mGFR_{iohexol}). Comparability was assessed based on a pre-specified threshold of the difference between the means being within 2.2 mL/min/1.73 m²/year and a greater than 50% overlap of the 95% confidence intervals.[11]

- Secondary Endpoints: Included changes in LVMI, a composite of Fabry-associated clinical events (renal, cardiac, or cerebrovascular), plasma lyso-Gb3 levels, and patient-reported outcomes.

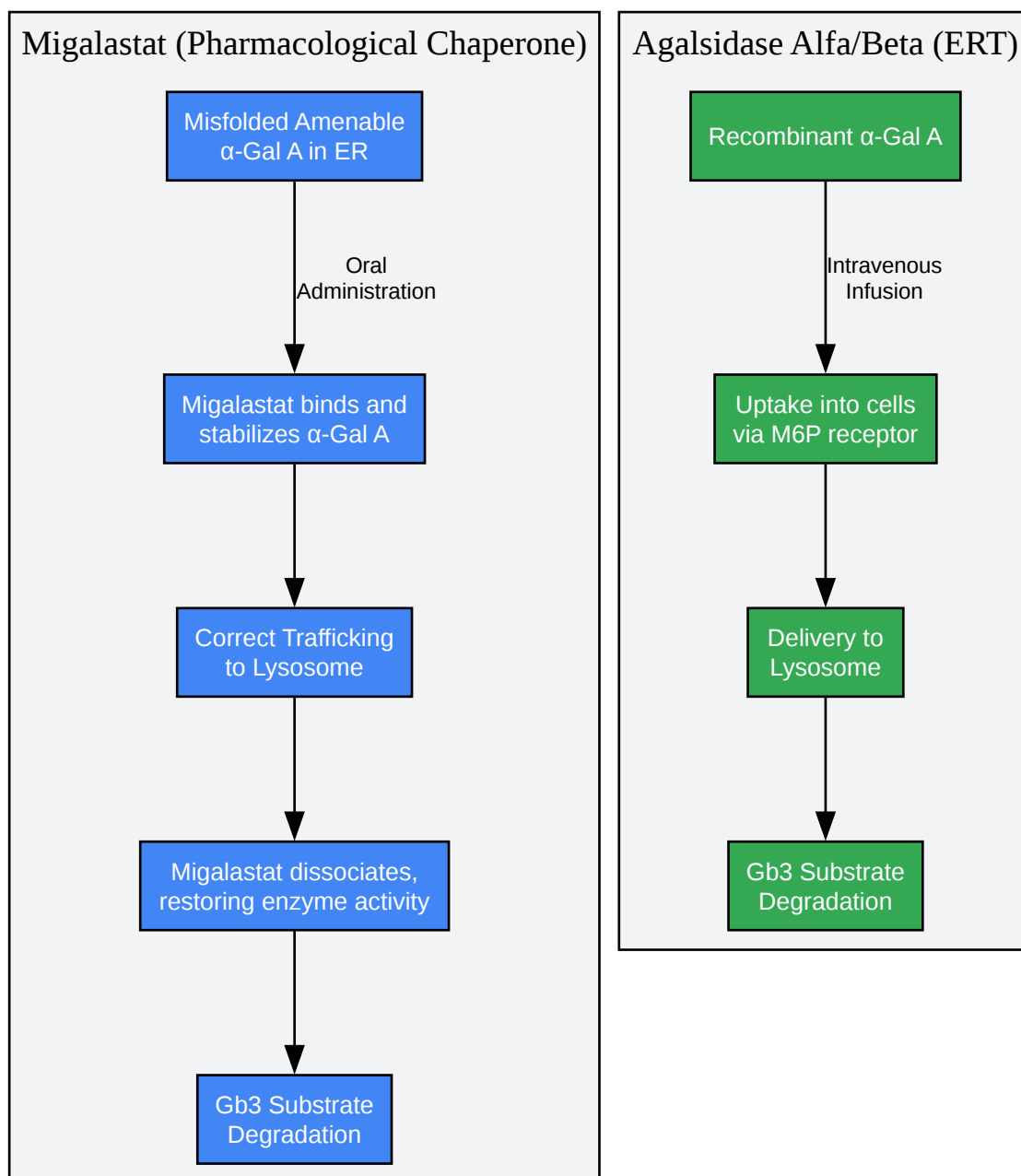


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ATTRACT Study Workflow Diagram

Mechanism of Action

The fundamental difference between migalastat and ERT lies in their mechanisms of action. ERT provides an external source of the α -Gal A enzyme, while migalastat acts as a pharmacological chaperone to enhance the function of the patient's own mutant enzyme.



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Comparative Mechanism of Action

Conclusion

Head-to-head data from the ATTRACT study demonstrates that for patients with Fabry disease and amenable mutations, switching from ERT to oral migalastat is a viable therapeutic strategy. Migalastat showed comparable efficacy to ERT in maintaining renal function and was associated with a significant reduction in left ventricular mass index.[1][5] The oral administration of migalastat offers a less burdensome treatment regimen compared to the bi-weekly intravenous infusions of ERT, with a comparable safety profile.[4][5] These findings are crucial for informing clinical decisions and guiding future research in the development of therapies for Fabry disease.

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